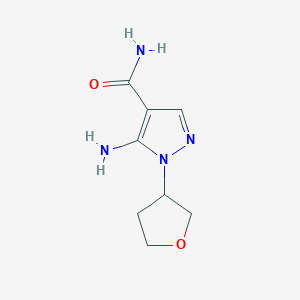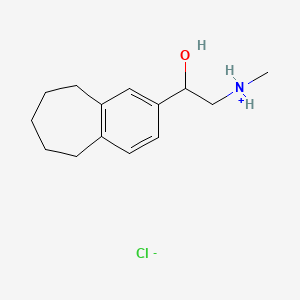![molecular formula C17H23Cl2N3O B13747161 2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone CAS No. 260992-21-0](/img/structure/B13747161.png)
2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone typically involves multiple steps, starting from commercially available starting materials. A common synthetic route might include:
Formation of the piperazine ring: This can be achieved through the reaction of an appropriate amine with a dihaloalkane.
Introduction of the pyrrolidine moiety: This step involves the reaction of the piperazine intermediate with a pyrrolidine derivative.
Attachment of the 3,4-dichlorophenyl group: This can be done through a nucleophilic substitution reaction, where the piperazine-pyrrolidine intermediate reacts with a 3,4-dichlorophenyl halide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying biological processes and pathways.
Medicine: As a potential therapeutic agent for treating neurological disorders.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone likely involves interaction with specific molecular targets, such as receptors or enzymes, in the central nervous system. This interaction can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,4-dichlorophenyl)-1-(piperazin-1-yl)ethanone
- 2-(3,4-dichlorophenyl)-1-[(2S)-2-(methylpiperazin-1-yl]ethanone
- 2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone
Uniqueness
The uniqueness of 2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone lies in its specific structural features, such as the presence of both the pyrrolidine and piperazine rings, which can confer unique pharmacological properties compared to similar compounds.
Propiedades
Número CAS |
260992-21-0 |
|---|---|
Fórmula molecular |
C17H23Cl2N3O |
Peso molecular |
356.3 g/mol |
Nombre IUPAC |
2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C17H23Cl2N3O/c18-15-4-3-13(9-16(15)19)10-17(23)22-8-5-20-11-14(22)12-21-6-1-2-7-21/h3-4,9,14,20H,1-2,5-8,10-12H2/t14-/m0/s1 |
Clave InChI |
JWJIFXKTIDOFGJ-AWEZNQCLSA-N |
SMILES isomérico |
C1CCN(C1)C[C@@H]2CNCCN2C(=O)CC3=CC(=C(C=C3)Cl)Cl |
SMILES canónico |
C1CCN(C1)CC2CNCCN2C(=O)CC3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


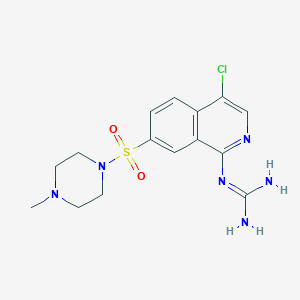
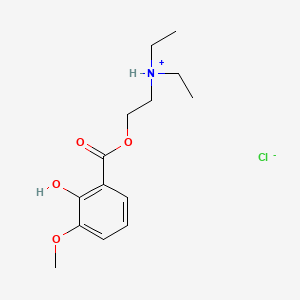
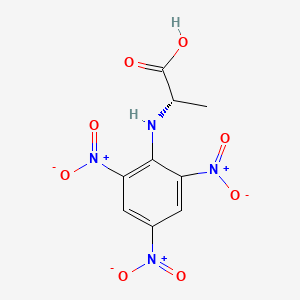
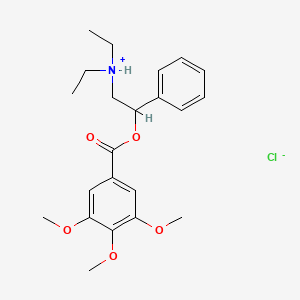
![Dimethyl-[2-(4,4,6-trimethyl-[1,3,2]dioxaborinan-2-yloxy)-ethyl]-amine](/img/structure/B13747097.png)
![2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium bromide](/img/structure/B13747112.png)
![2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13747119.png)
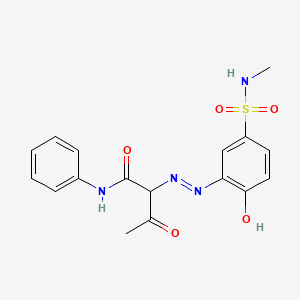


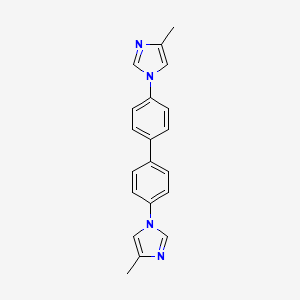
![2-[4-Chloro-2-fluoro-5-(2-propyn-1-ylthio)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13747143.png)
